molecular formula C6H13ClFNO B12839414 3-Fluoroazepan-4-ol hydrochloride

3-Fluoroazepan-4-ol hydrochloride

Cat. No.: B12839414
M. Wt: 169.62 g/mol
InChI Key: DQZILYIVJBNPFM-UHFFFAOYSA-N
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Description

3-Fluoroazepan-4-ol hydrochloride: is a chemical compound with the molecular formula C6H13ClFNO . It is a derivative of azepane, a seven-membered heterocyclic compound containing nitrogen. The presence of a fluorine atom and a hydroxyl group on the azepane ring makes this compound unique and potentially useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoroazepan-4-ol hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the azepane ring.

    Fluorination: Introduction of the fluorine atom at the 3-position of the azepane ring. This can be achieved using fluorinating agents such as .

    Hydroxylation: Introduction of the hydroxyl group at the 4-position. This step can be carried out using like .

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the compound with .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Fluoroazepan-4-ol hydrochloride can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like or .

    Reduction: Reagents like or .

    Substitution: Reagents like or .

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted azepane derivatives.

Scientific Research Applications

Chemistry: 3-Fluoroazepan-4-ol hydrochloride is used as a building block in organic synthesis. Its unique structure allows for the creation of various complex molecules.

Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. It may be used in the synthesis of drugs targeting specific biological pathways.

Industry: The compound is used in the development of new materials and as a precursor in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Fluoroazepan-4-ol hydrochloride involves its interaction with specific molecular targets. The fluorine atom and hydroxyl group play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets are still under investigation.

Comparison with Similar Compounds

  • 4-Fluoroazepan-3-ol hydrochloride
  • 3-Chloroazepan-4-ol hydrochloride
  • 3-Fluoroazepan-4-one

Comparison: 3-Fluoroazepan-4-ol hydrochloride is unique due to the specific positioning of the fluorine atom and hydroxyl group. This structural arrangement imparts distinct chemical and biological properties compared to its analogs. For example, the presence of the fluorine atom at the 3-position enhances its stability and reactivity, making it a valuable compound in various applications.

Properties

Molecular Formula

C6H13ClFNO

Molecular Weight

169.62 g/mol

IUPAC Name

3-fluoroazepan-4-ol;hydrochloride

InChI

InChI=1S/C6H12FNO.ClH/c7-5-4-8-3-1-2-6(5)9;/h5-6,8-9H,1-4H2;1H

InChI Key

DQZILYIVJBNPFM-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(CNC1)F)O.Cl

Origin of Product

United States

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